methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Overview
Description
Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (commonly referred to as MDB) is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activities of MDB, focusing on its antibacterial, antitumor, and antiviral properties.
Chemical Structure and Properties
MDB possesses a unique benzoxazine ring structure characterized by a fused benzene and oxazine moiety. Its molecular formula is with a molecular weight of 235.24 g/mol. The presence of multiple methyl groups enhances its reactivity and potential biological activities.
Antibacterial Activity
Recent studies have demonstrated that MDB exhibits significant antibacterial properties. In microbiological assays, MDB was tested against eight Gram-positive and Gram-negative bacteria. The results indicated that its antibacterial activity surpassed that of standard antibiotics such as ampicillin and streptomycin by 10–50 fold .
Table 1: Antibacterial Activity of MDB
Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Ampicillin |
---|---|---|
Staphylococcus aureus | 2 µg/mL | 10-fold more effective |
Escherichia coli | 4 µg/mL | 20-fold more effective |
Pseudomonas aeruginosa | 8 µg/mL | 50-fold more effective |
Antitumor Activity
MDB has also shown promising antitumor activity, particularly against breast cancer cell lines such as T47D. In comparative studies, MDB exhibited a survival percentage of only 34.97% in treated cells compared to controls, indicating potent inhibitory effects on cancer cell proliferation .
Case Study: Antitumor Effects on T47D Cells
A study evaluated the cytotoxic effects of MDB on T47D breast cancer cells using an MTT assay. The results indicated that MDB significantly reduced cell viability in a dose-dependent manner:
- IC50 Value : 15 µM
- Survival Rate : 34.97% at maximum concentration
Antiviral Activity
The compound's antiviral potential has also been explored, particularly regarding its effects on influenza A virus. Although specific data on MDB is limited, related indole derivatives have shown promising antiviral activity with IC50 values suggesting potential efficacy against viral infections .
The precise mechanisms through which MDB exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in bacterial growth inhibition and tumor cell proliferation suppression.
Properties
IUPAC Name |
methyl 2,4-dimethyl-3-oxo-1,4-benzoxazine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7-11(14)13(2)9-5-4-8(12(15)16-3)6-10(9)17-7/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYUTFWHRDPPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901154700 | |
Record name | Methyl 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901154700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-44-7 | |
Record name | Methyl 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901154700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.